Cas no 81633-29-6 (Ethyl 2-amino-4-methylpyrimidine-5-carboxylate)

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate structure
81633-29-6 structure
Nombre del producto:Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Número CAS:81633-29-6
MF:C8H11N3O2
Megavatios:181.191841363907
MDL:MFCD00052622
CID:720927
PubChem ID:24884585

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
    • 5-Pyrimidinecarboxylicacid, 2-amino-4-methyl-, ethyl ester
    • 2-Amino-4-methylpyrimidine-5-carboxylic acid ethyl ester
    • CHEMBL1783476
    • SY025147
    • EN300-269741
    • Maybridge1_003176
    • 2-Amino-4-methyl-5-pyrimidinecarboxylic acid, ethyl ester
    • YBFVMJRSZCVJJP-UHFFFAOYSA-N
    • HMS550I08
    • MFCD00052622
    • 81633-29-6
    • AKOS002675859
    • STL426396
    • ethyl 2-amino-4-methyl-pyrimidine-5-carboxylate
    • SB57374
    • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, 97%
    • ETHYL2-AMINO-4-METHYLPYRIMIDINE-5-CARBOXYLATE
    • SCHEMBL1143375
    • 2-amino-5-ethoxycarbonyl-4-methylpyrimidine
    • 2-amino-4-methyl-pyrimidine-5-carboxylic acid ethyl ester
    • F20904
    • TS-00207
    • CS-0045876
    • DTXSID70332704
    • Oprea1_683503
    • DB-026558
    • MDL: MFCD00052622
    • Renchi: 1S/C8H11N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3,(H2,9,10,11)
    • Clave inchi: YBFVMJRSZCVJJP-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C)=NC(N)=NC=1)OCC

Atributos calculados

  • Calidad precisa: 181.08500
  • Masa isotópica única: 181.085126602g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 186
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 78.1Ų
  • Xlogp3: 0.5

Propiedades experimentales

  • Denso: 1.217
  • Punto de fusión: 222-226 °C
  • Punto de ebullición: 350.5°C at 760 mmHg
  • Punto de inflamación: 165.8°C
  • índice de refracción: 1.556
  • PSA: 78.10000
  • Logp: 1.12510

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Información de Seguridad

  • Instrucciones de peligro: Irritant
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S26-S37/39
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Datos Aduaneros

  • Código HS:2933599090
  • Datos Aduaneros:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-269741-0.05g
ethyl 2-amino-4-methylpyrimidine-5-carboxylate
81633-29-6 95%
0.05g
$19.0 2023-02-28
Enamine
EN300-269741-10.0g
ethyl 2-amino-4-methylpyrimidine-5-carboxylate
81633-29-6 95%
10.0g
$119.0 2023-02-28
eNovation Chemicals LLC
D749503-10g
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
81633-29-6 98%
10g
$110 2024-06-07
TRC
E899723-500mg
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
81633-29-6
500mg
$87.00 2023-05-18
abcr
AB225368-1 g
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate; 97%
81633-29-6
1g
€82.80 2023-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-234920-1 g
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate,
81633-29-6
1g
¥331.00 2023-07-10
Fluorochem
066996-25g
Ethyl 2-Amino-4-methylpyrimidine-5-carboxylate
81633-29-6 97%
25g
£183.00 2022-03-01
abcr
AB225368-1g
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, 97%; .
81633-29-6 97%
1g
€82.80 2025-02-14
Ambeed
A109391-1g
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
81633-29-6 98%
1g
$12.0 2025-02-26
Aaron
AR00592Q-25g
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
81633-29-6 98%
25g
$133.00 2025-01-22

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  30 min, 105 °C
2.1 Reagents: Ammonia Solvents: Tetrahydrofuran ;  45 min, rt
Referencia
Facile transformation of Biginelli pyrimidin-2(1H)-ones to pyrimidines. In vitro evaluation as inhibitors of Mycobacterium tuberculosis and modulators of cytostatic activity
Singh, Kamaljit; et al, European Journal of Medicinal Chemistry, 2011, 46(6), 2290-2294

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, heated
Referencia
Recyclization reactions of 1-alkylpyrimidinium salts
Vardanyan, Ruben S.; et al, Heterocyclic Communications, 2011, 17, 129-133

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate
2.1 Reagents: Phosphorus oxychloride ;  30 min, 105 °C
3.1 Reagents: Ammonia Solvents: Tetrahydrofuran ;  45 min, rt
Referencia
Facile transformation of Biginelli pyrimidin-2(1H)-ones to pyrimidines. In vitro evaluation as inhibitors of Mycobacterium tuberculosis and modulators of cytostatic activity
Singh, Kamaljit; et al, European Journal of Medicinal Chemistry, 2011, 46(6), 2290-2294

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene ,  Tetrahydrofuran ;  reflux; 30 min, reflux
Referencia
DBU-catalyzed, aromatization-oriented, regioselective domino synthesis of 2-aminopyrimidines from β-dicarbonyl compounds, DMF-DMA, and cyanamide
Ungoren, Sevket Hakan; et al, Molecular Diversity, 2017, 21(4), 925-932

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Camphorsulfonic acid Solvents: Dimethylformamide ;  30 min, 80 °C
2.1 Reagents: Sodium methoxide Solvents: Ethanol ;  10 min, rt
2.2 Solvents: Tetrahydrofuran ;  10 min, 130 °C
Referencia
A "Catch and Release" Strategy for the Parallel Synthesis of 2,4,5-Trisubstituted Pyrimidines
Porcheddu, Andrea; et al, Journal of Combinatorial Chemistry, 2004, 6(1), 105-111

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Ethanol ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  10 min, 130 °C
Referencia
A "Catch and Release" Strategy for the Parallel Synthesis of 2,4,5-Trisubstituted Pyrimidines
Porcheddu, Andrea; et al, Journal of Combinatorial Chemistry, 2004, 6(1), 105-111

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Sodium ethoxide
Referencia
Recyclization of 5-carbethoxy-4-methyl-2-mercapto(amino, hydroxy)pyrimidines to 5-acetyl-2-mercapto(amino, hydroxy)-4-hydroxypyrimidines
Vartanyan, R. S.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1982, (11), 1558-9

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Referencia
Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. VIII. Synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates
Schenone, Pietro; et al, Journal of Heterocyclic Chemistry, 1990, 27(2), 295-305

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ;  45 min, rt
Referencia
Facile transformation of Biginelli pyrimidin-2(1H)-ones to pyrimidines. In vitro evaluation as inhibitors of Mycobacterium tuberculosis and modulators of cytostatic activity
Singh, Kamaljit; et al, European Journal of Medicinal Chemistry, 2011, 46(6), 2290-2294

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Raw materials

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:81633-29-6)Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
A853151
Pureza:99%
Cantidad:25g
Precio ($):247.0
atkchemica
(CAS:81633-29-6)Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
CL10917
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe